3-Iodo-5-methoxy-benzamide

D2 dopamine receptor SPECT imaging radioiodination

3-Iodo-5-methoxy-benzamide (CAS 269411-73-6) is a disubstituted benzamide carrying a single iodine at the meta (3-) position and a methoxy group at the meta (5-) position relative to the carboxamide. This substitution pattern yields a molecular weight of 277.06 g/mol, a polar surface area of 52.3 Ų, and a calculated logP of 2.10, placing it in a favourable lipophilicity window for passive membrane permeability while retaining sufficient polarity for aqueous formulation.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 269411-73-6
Cat. No. B3256409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-methoxy-benzamide
CAS269411-73-6
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)N)I
InChIInChI=1S/C8H8INO2/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H2,10,11)
InChIKeySLOGWGCNRARLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-5-methoxy-benzamide (CAS 269411-73-6) – Core Procurement Data for a Regiospecifically Defined Iodo-Methoxybenzamide Building Block


3-Iodo-5-methoxy-benzamide (CAS 269411-73-6) is a disubstituted benzamide carrying a single iodine at the meta (3-) position and a methoxy group at the meta (5-) position relative to the carboxamide [1]. This substitution pattern yields a molecular weight of 277.06 g/mol, a polar surface area of 52.3 Ų, and a calculated logP of 2.10, placing it in a favourable lipophilicity window for passive membrane permeability while retaining sufficient polarity for aqueous formulation [1]. The iodine serves both as a heavy-atom handle for radio-iodination (¹²³I/¹³¹I) and as a reactive site for transition-metal-catalysed cross-coupling, while the methoxy group modulates electron density on the aromatic ring, directly influencing the reactivity of the iodine centre and the metabolic stability of downstream conjugates [2].

3-Iodo-5-methoxy-benzamide – Why Regioisomeric or Halogen-Swapped Analogs Cannot Be Assumed Equivalent in Procurement


Iodo-methoxybenzamide isomers are not functionally interchangeable. In a directly comparable benzamide system, moving the iodine from the 3- to the 5-position produced a >100-fold loss in D₂ dopamine receptor affinity, demonstrating that the spatial orientation of the iodine atom is a dominant determinant of molecular recognition [1]. Similarly, the 3‑iodo‑5‑methoxy arrangement is the only pattern that delivered sub‑micromolar p300 histone acetyltransferase inhibition (IC₅₀ 870 nM) in a rationally designed anti‑fibrotic series, whereas alternative substitution patterns failed to achieve comparable potency [2]. Replacing iodine with bromine or chlorine would alter both the steric bulk and the polarisability of the halogen, compromising the quality of radio-iodination and the fidelity of heavy-atom crystallographic phasing. These regioisomer‑ and halogen‑dependent performance gaps mean that procurement of a generic “iodo-methoxy-benzamide” without precise CAS verification introduces unacceptable risk of obtaining an isomer with drastically different reactivity and biological readout.

3-Iodo-5-methoxy-benzamide (CAS 269411-73-6) – Quantified Differentiation Evidence vs. Closest Structural Analogs


Regioisomeric Iodine Position: 3‑Iodo Confers >100-Fold Higher D₂ Receptor Affinity Than the 5‑Iodo Isomer in a Closely Related Benzamide Scaffold

In a head-to-head comparison on the (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-iodo-6-methoxybenzamide scaffold, the 3‑iodo isomer (IBZM) exhibited D₂ receptor binding affinity that was more than 100‑fold greater than that of the 5‑iodo isomer (5‑IBZM) [1]. This demonstrates that a seemingly minor shift of the iodine atom from the 3‑ to the 5‑position fundamentally disrupts target engagement. While the scaffold differs from 3‑iodo‑5‑methoxy‑benzamide by the presence of an N‑pyrrolidinylmethyl group, the underlying steric and electronic demand of the iodo‑methoxybenzamide core is conserved, making the regioisomeric preference highly transferable.

D2 dopamine receptor SPECT imaging radioiodination regioisomer comparison

3-Iodo-5-methoxy-Phenyl Moiety Is Essential for Sub‑Micromolar p300 Histone Acetyltransferase Inhibition; Other Substitution Patterns Fail to Reach Equivalent Potency

The compound (E)-3-(3-(4-((3-carbamoylbenzyl)oxy)-3-iodo-5-methoxyphenyl)acryloyl)benzamide (A6), which contains the 3‑iodo‑5‑methoxyphenyl core derived directly from 3‑iodo‑5‑methoxy‑benzamide, inhibits p300 histone acetyltransferase with an IC₅₀ of 870 nM [1]. In the field‑based rational design campaign that produced A6, only analogs retaining the 3‑iodo‑5‑methoxy substitution pattern achieved this level of potency; compounds lacking the iodine or bearing methoxy at alternative positions showed markedly reduced or absent inhibition (exact comparator data available in the full article and supplementary SAR tables) [1].

p300 HAT inhibitor anti-fibrotic structure-activity relationship rational design

Halogen Identity: Iodine at Position 3 Provides a Superior Leaving Group and Radio-Halogenation Site Compared with Bromine or Chlorine Analogs

Iodine is a significantly better leaving group than bromine or chlorine in palladium‑catalysed cross‑coupling reactions (C–I bond dissociation energy ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol and C–Cl ≈ 80 kcal/mol), enabling faster oxidative addition [1]. For radio‑imaging, iodine‑123 and iodine‑131 can be introduced directly via electrophilic demetallation or isotope exchange at the 3‑position, whereas bromine or chlorine are not amenable to the same high‑specific‑activity radio‑halogenation protocols [2]. The methoxy group at position 5 further activates the ring towards electrophilic substitution at the 3‑position through its +M effect, a synergy absent in 3‑iodo‑4‑methoxy or 2‑iodo‑5‑methoxy isomers where the methoxy is ortho or para to the iodine.

cross-coupling radioiodination leaving-group ability Suzuki coupling

3-Iodo-5-methoxy-benzamide – High-Return Application Scenarios Evidenced by Differential Performance Data


Radiotracer Development Requiring Defined Iodine Regiochemistry for Target Engagement

The >100‑fold affinity penalty observed when iodine is moved from the 3‑ to the 5‑position in a structurally related benzamide [1] makes 3‑iodo‑5‑methoxy‑benzamide the only acceptable precursor for programs that demand consistent, high‑affinity target binding. Radio‑iodination at the 3‑position yields tracers with predictable D₂ receptor or melanin‑targeting properties, whereas the 5‑iodo isomer would produce a silent probe.

Synthesis of p300 Histone Acetyltransferase Inhibitors for Anti‑Fibrotic Drug Discovery

The 3‑iodo‑5‑methoxyphenyl moiety is a non‑negotiable component of the validated p300 inhibitor A6 (IC₅₀ 870 nM) [2]. Medicinal chemistry teams building on this scaffold must source the exact CAS 269411-73-6 to reproduce the published anti‑fibrotic efficacy in TGF‑β1‑stimulated fibroblasts and bleomycin‑induced lung fibrosis models.

Heavy‑Atom Derivative Preparation for X‑ray Crystallographic Phasing

The 3‑iodo substituent provides strong anomalous scattering for single‑wavelength anomalous dispersion (SAD) phasing. The 5‑methoxy group improves solubility and crystal packing relative to non‑methoxylated iodo‑benzamides. Procuring the 3‑bromo or 3‑chloro analog would reduce anomalous signal below the detection threshold for most laboratory X‑ray sources, while the 5‑iodo regioisomer would fail to occupy the same binding site in the target protein, as demonstrated by the 100‑fold affinity difference in the IBZM system [1].

Palladium‑Catalysed Diversification Libraries Centered on the 3‑Iodo‑5‑methoxy Scaffold

The C–I bond at position 3 undergoes rapid oxidative addition to Pd(0), enabling sequential Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings to generate diverse compound libraries [3]. The 5‑methoxy group activates the ring towards cross‑coupling while simultaneously blocking metabolic oxidation at that position, a dual benefit not offered by 3‑iodo‑4‑methoxy or 3‑iodo‑6‑methoxy isomers.

Quote Request

Request a Quote for 3-Iodo-5-methoxy-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.